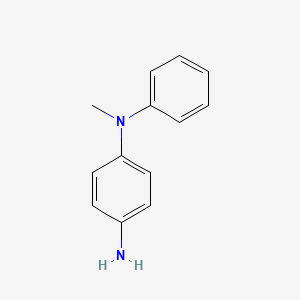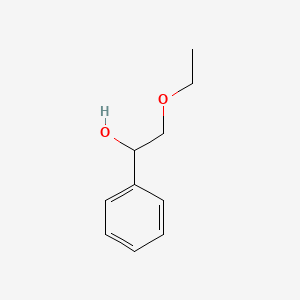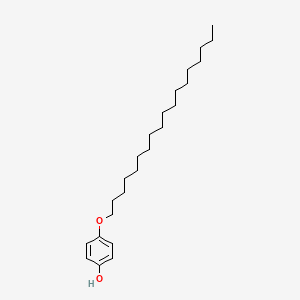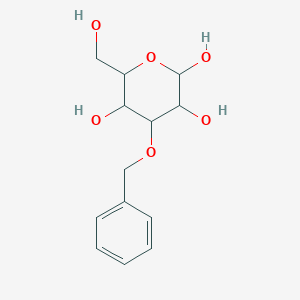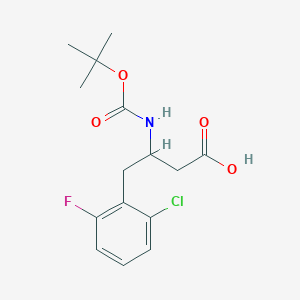
(R)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a compound of interest in various fields of chemistry and biology It features a boron atom attached to a phenyl ring, which is further connected to a propanoic acid moiety with a tert-butoxycarbonyl-protected amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps. One common approach starts with the preparation of the boronophenyl intermediate, which can be achieved through a Suzuki coupling reaction. This reaction involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base.
The next step involves the introduction of the propanoic acid moiety. This can be done through a series of reactions, including esterification, reduction, and hydrolysis. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during the synthesis, which can be done using Boc anhydride in the presence of a base.
Industrial Production Methods
Industrial production of ®-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable reactions, as well as advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acid derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
®-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki coupling reactions.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of ®-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid depends on its application. In BNCT, the boron atom is targeted to cancer cells, where it captures neutrons and undergoes nuclear reactions that destroy the cancer cells. The tert-butoxycarbonyl group protects the amino group during synthesis and can be removed under acidic conditions to reveal the active amine.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-(4-Boronophenyl)-2-amino propanoic acid: Lacks the tert-butoxycarbonyl protection.
®-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid: Has an additional carbon in the backbone.
®-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid: Has one less carbon in the backbone.
Uniqueness
®-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its combination of a boronophenyl group and a tert-butoxycarbonyl-protected amino group, making it versatile for various synthetic and medicinal applications.
Propriétés
Formule moléculaire |
C14H20BNO6 |
|---|---|
Poids moléculaire |
309.12 g/mol |
Nom IUPAC |
(2R)-3-(4-boronophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H20BNO6/c1-14(2,3)22-13(19)16-11(12(17)18)8-9-4-6-10(7-5-9)15(20)21/h4-7,11,20-21H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
Clé InChI |
SGRRXMOSJYUMBY-LLVKDONJSA-N |
SMILES isomérique |
B(C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C)(O)O |
SMILES canonique |
B(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(Tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid](/img/structure/B12290382.png)
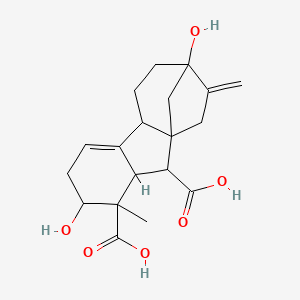
![6-(9-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene-4-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12290406.png)


![(1-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12290421.png)

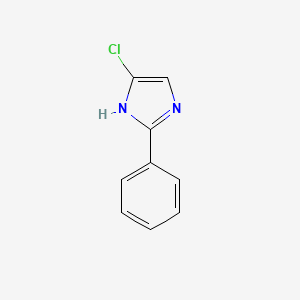
![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12290433.png)
